2-(1,3-benzodioxol-5-yl)-N-(4-nitrobenzyl)ethanamine
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Overview
Description
[2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL][(4-NITROPHENYL)METHYL]AMINE is a compound that features a benzodioxole moiety and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL][(4-NITROPHENYL)METHYL]AMINE typically involves the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol derivatives with formaldehyde.
Attachment of the Ethyl Group: The ethyl group is introduced via alkylation reactions.
Introduction of the Nitrophenyl Group: The nitrophenyl group is attached through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the benzodioxole ring.
Reduction: Amino derivatives of the nitrophenyl group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, [2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL][(4-NITROPHENYL)METHYL]AMINE is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the synthesis of various heterocyclic compounds.
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its structural features make it a candidate for developing inhibitors or modulators of specific biological targets.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic applications. It may exhibit activity against certain enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, the compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of [2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL][(4-NITROPHENYL)METHYL]AMINE involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
[2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL][(4-METHOXYPHENYL)METHYL]AMINE: This compound has a methoxy group instead of a nitro group, which may alter its reactivity and biological activity.
[2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL][(4-CHLOROPHENYL)METHYL]AMINE:
Uniqueness
The presence of both the benzodioxole and nitrophenyl groups in [2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL][(4-NITROPHENYL)METHYL]AMINE makes it unique. These groups contribute to its distinct chemical reactivity and potential for diverse applications in various fields.
Properties
Molecular Formula |
C16H16N2O4 |
---|---|
Molecular Weight |
300.31 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-[(4-nitrophenyl)methyl]ethanamine |
InChI |
InChI=1S/C16H16N2O4/c19-18(20)14-4-1-13(2-5-14)10-17-8-7-12-3-6-15-16(9-12)22-11-21-15/h1-6,9,17H,7-8,10-11H2 |
InChI Key |
TUECNEYTOGNNOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CCNCC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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